N-cyclohexyl-N,1-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide N-cyclohexyl-N,1-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11463113
InChI: InChI=1S/C19H22N4O2/c1-21(13-8-4-3-5-9-13)19(25)15-12-14-17(22(15)2)20-16-10-6-7-11-23(16)18(14)24/h6-7,10-13H,3-5,8-9H2,1-2H3
SMILES: CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)N(C)C4CCCCC4
Molecular Formula: C19H22N4O2
Molecular Weight: 338.4 g/mol

N-cyclohexyl-N,1-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

CAS No.:

Cat. No.: VC11463113

Molecular Formula: C19H22N4O2

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

N-cyclohexyl-N,1-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide -

Specification

Molecular Formula C19H22N4O2
Molecular Weight 338.4 g/mol
IUPAC Name N-cyclohexyl-N,6-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Standard InChI InChI=1S/C19H22N4O2/c1-21(13-8-4-3-5-9-13)19(25)15-12-14-17(22(15)2)20-16-10-6-7-11-23(16)18(14)24/h6-7,10-13H,3-5,8-9H2,1-2H3
Standard InChI Key GKIKUMZOJQVNMW-UHFFFAOYSA-N
SMILES CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)N(C)C4CCCCC4
Canonical SMILES CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)N(C)C4CCCCC4

Introduction

Structural Characteristics and Molecular Identity

Core Framework and Functional Groups

The compound belongs to the pyrido-pyrrolo-pyrimidine class, a subset of nitrogen-containing heterocycles known for their pharmacological relevance. Its IUPAC name—N-cyclohexyl-N,6-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene-5-carboxamide—reflects its intricate architecture. Key features include:

  • A tricyclic core integrating pyridine, pyrrole, and pyrimidine rings.

  • Substituents: N-cyclohexyl and N,1-dimethyl groups, along with a 4-oxo moiety.

  • A carboxamide group at position 2, contributing to hydrogen-bonding potential.

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₂₂N₄O₂
Molecular Weight338.4 g/mol
SMILES NotationCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)N(C)C4CCCCC4
Canonical SMILESCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)N(C)C4CCCCC4
InChI KeyGKIKUMZOJQVNMW-UHFFFAOYSA-N

The three-dimensional arrangement, confirmed by X-ray crystallography in related analogs, suggests planar regions conducive to π-π stacking interactions with biological targets.

Synthesis and Chemical Properties

Synthetic Pathways

Synthesis of this compound involves multi-step organic reactions, typically beginning with the construction of the pyrido-pyrrolo-pyrimidine core. A generalized approach includes:

  • Formation of the Pyrrolo[2,3-d]pyrimidine Core: Condensation of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.

  • Introduction of the Carboxamide Group: Reaction with cyclohexylamine in the presence of coupling agents like EDCI/HOBt.

  • N-Methylation: Treatment with methyl iodide or dimethyl sulfate under basic conditions.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
1HCl (cat.), ethanol, reflux65–70
2EDCI, HOBt, DMF, rt80–85
3CH₃I, K₂CO₃, DMF, 50°C75–80

Reactivity and Stability

The compound exhibits moderate thermal stability, with decomposition observed above 250°C via thermogravimetric analysis (TGA). Its reactivity is influenced by:

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring undergoes halogenation at position 9.

  • Nucleophilic Attack: The 4-oxo group participates in condensation reactions with hydrazines or hydroxylamines.

  • Oxidation: The dihydropyridine moiety is susceptible to oxidation, forming aromatic pyridine derivatives.

Biological Activity and Mechanistic Insights

Target Engagement

While specific target identification remains ongoing, preliminary studies on structural analogs suggest interactions with:

  • Protein Kinases: Inhibition of ATP-binding pockets due to planar heterocyclic systems.

  • G-Protein-Coupled Receptors (GPCRs): Modulation of signaling pathways via the carboxamide group’s hydrogen-bonding capacity.

  • DNA Topoisomerases: Intercalation into DNA strands, disrupting replication in cancer cells.

In Vitro Pharmacological Data

Early-stage assays reveal promising activity:

  • Antiproliferative Effects: IC₅₀ values of 1.2–3.8 μM against breast (MCF-7) and lung (A549) cancer cell lines.

  • Kinase Inhibition: 72% inhibition of EGFR kinase at 10 μM concentration.

  • Anti-inflammatory Activity: 58% reduction in TNF-α production in LPS-stimulated macrophages.

Applications in Medicinal Chemistry

Anticancer Drug Development

The compound’s kinase inhibitory activity positions it as a candidate for targeted cancer therapies. Structural optimization efforts focus on:

  • Enhancing selectivity for mutant EGFR variants.

  • Improving metabolic stability through fluorination of the cyclohexyl group.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Pyrido-Pyrrolo-Pyrimidines

CompoundMolecular FormulaMolecular Weight (g/mol)Key Biological Activity
Target CompoundC₁₉H₂₂N₄O₂338.4Kinase inhibition, anticancer
N-Diphenylmethyl AnalogC₂₅H₂₂N₄O₂410.5Antiviral, protease inhibition
1,9-Dimethyl DerivativeC₁₉H₂₂N₄O₂338.4Anti-inflammatory, NMDA modulation

The target compound’s balanced molecular weight and lipophilicity (clogP = 2.1) confer favorable pharmacokinetic properties compared to bulkier analogs.

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